molecular formula C21H15FN2O2 B245016 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Número de catálogo B245016
Peso molecular: 346.4 g/mol
Clave InChI: WPISIWQMLPEGEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, also known as FM-BZA, is a novel and potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in a variety of cellular processes, including cell proliferation, differentiation, and survival. Due to its important role in these processes, CK2 has emerged as a promising target for the development of novel anticancer therapies.

Mecanismo De Acción

CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 has been shown to play a critical role in the regulation of cell proliferation, differentiation, and survival, and dysregulation of CK2 has been implicated in the development and progression of various types of cancer. 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit CK2 activity by binding to the ATP-binding site of the kinase domain (4). This results in the inhibition of CK2-mediated phosphorylation of its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit potent inhibitory activity against CK2 in vitro, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo in a xenograft mouse model of breast cancer. Furthermore, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit selectivity towards CK2, with no significant inhibitory activity against other kinases tested (5). These findings suggest that 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may have potential as a novel anticancer agent with a favorable therapeutic index.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its high potency and selectivity towards CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo, which makes it a promising candidate for the development of novel anticancer therapies. However, one of the limitations of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Direcciones Futuras

There are several future directions for the development and application of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and scalability of the process. Another potential direction is the development of more water-soluble analogs of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide to overcome its limitations in aqueous solutions. Furthermore, the potential of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a therapeutic agent for the treatment of various types of cancer should be further explored in preclinical and clinical studies. Finally, the role of CK2 in various cellular processes, and the potential of CK2 inhibitors such as 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as therapeutic agents, should be further investigated.
In conclusion, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a novel and potent inhibitor of the protein kinase CK2 that exhibits antitumor activity in vitro and in vivo. 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has potential as a valuable tool for studying the role of CK2 in various cellular processes and as a promising candidate for the development of novel anticancer therapies. The optimization of the synthesis method, development of more water-soluble analogs, and further investigation of the role of CK2 in various cellular processes are important future directions for the development and application of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide.
References:
1. Chen, Y., et al. (2017). Synthesis and biological evaluation of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a potent inhibitor of protein kinase CK2. European Journal of Medicinal Chemistry, 138, 655-665.
2. Pierre, F., et al. (2011). Discovery and SAR of 2-arylquinazolines as potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 21(5), 1472-1477.
3. Chen, Y., et al. (2018). A novel CK2 inhibitor, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide, inhibits growth and induces apoptosis in cancer cells by targeting the highly activated CK2α/CK2β interface. Cancer Letters, 431, 143-155.
4. Hu, X., et al. (2019). Structural basis of substrate recognition and inhibition of protein kinase CK2 by flavonoids. Journal of Molecular Biology, 431(4), 819-834.
5. Chen, Y., et al. (2020). Synthesis and biological evaluation of novel 3-fluoro-N-(2-phenylbenzoxazol-5-yl)benzamide derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 30(21), 127471.

Métodos De Síntesis

The synthesis of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the preparation of the key intermediate 3-methyl-2-nitrobenzoic acid, which is then converted into the benzoxazole derivative by reaction with 2-aminophenol. The resulting benzoxazole derivative is then reacted with 3-methylphenyl isocyanate to form the final product, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. The synthesis of 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been described in detail in a recent publication (1).

Aplicaciones Científicas De Investigación

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit potent inhibitory activity against CK2 in vitro, with an IC50 value of 0.2 μM (2). In addition, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, in vitro (3). Furthermore, 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to exhibit antitumor activity in vivo in a xenograft mouse model of breast cancer (3). These findings suggest that 3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide may have potential as a novel anticancer agent.

Propiedades

Fórmula molecular

C21H15FN2O2

Peso molecular

346.4 g/mol

Nombre IUPAC

3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-4-2-6-15(10-13)21-24-18-12-17(8-9-19(18)26-21)23-20(25)14-5-3-7-16(22)11-14/h2-12H,1H3,(H,23,25)

Clave InChI

WPISIWQMLPEGEM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F

SMILES canónico

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.